tert-Butyl 4-amino-3-chloro-1H-indazole-1-carboxylate
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Overview
Description
tert-Butyl 4-amino-3-chloro-1H-indazole-1-carboxylate is a synthetic compound belonging to the indazole family. Indazoles are heterocyclic compounds that have gained significant attention due to their diverse biological activities and potential therapeutic applications . This compound, in particular, is of interest for its potential use in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-amino-3-chloro-1H-indazole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine and a suitable precursor such as o-nitrobenzaldehyde.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a reaction with tert-butyl chloroformate under basic conditions.
Chlorination and Amination: The chlorination of the indazole core is achieved using reagents like thionyl chloride, followed by amination with ammonia or an amine source to introduce the amino group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-amino-3-chloro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The amino and chloro groups on the indazole ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
tert-Butyl 4-amino-3-chloro-1H-indazole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of anticancer and anti-inflammatory drugs.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.
Industrial Applications: The compound is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-amino-3-chloro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways . The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-amino-1H-indazole-1-carboxylate: Lacks the chloro group, which may affect its biological activity and reactivity.
tert-Butyl 4-amino-3-bromo-1H-indazole-1-carboxylate: Contains a bromo group instead of a chloro group, which can influence its chemical properties and applications.
Uniqueness
tert-Butyl 4-amino-3-chloro-1H-indazole-1-carboxylate is unique due to the presence of both amino and chloro groups on the indazole ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations .
Properties
Molecular Formula |
C12H14ClN3O2 |
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Molecular Weight |
267.71 g/mol |
IUPAC Name |
tert-butyl 4-amino-3-chloroindazole-1-carboxylate |
InChI |
InChI=1S/C12H14ClN3O2/c1-12(2,3)18-11(17)16-8-6-4-5-7(14)9(8)10(13)15-16/h4-6H,14H2,1-3H3 |
InChI Key |
MZOIEVPZIJZDNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC(=C2C(=N1)Cl)N |
Origin of Product |
United States |
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